N-Methyl-4-(4-(methylamino)phenoxy)picolinamide

Übersicht

Beschreibung

Synthesis Analysis

A series of N-methyl-4-phenoxypicolinamide derivatives were synthesized and evaluated in vitro for their cytotoxic activity against A549, H460, and HT29 cell lines . The synthesis involved hybridizing the N-methyl-4-phenoxypicolinamide motif with either 5-aryl-1,3,4-thiadiazol-2-ylamino or 4-arylthiazol-2-ylamino groups .Molecular Structure Analysis

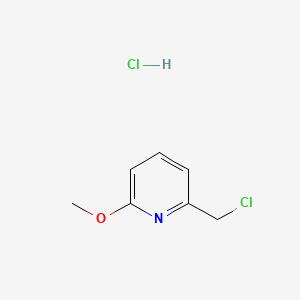

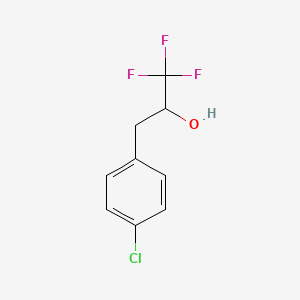

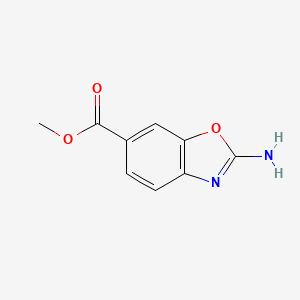

The molecular structure of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide consists of a picolinamide core with a methylamino group and a phenoxy group attached . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide has a molecular weight of 257.29 g/mol. Other physical and chemical properties like boiling point, melting point, and density are not specified in the available literature .Wissenschaftliche Forschungsanwendungen

Anticancer Drug Development

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide: has shown promise in the field of anticancer drug development. Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma), H460 (large cell lung cancer), and HT29 (colorectal cancer) . These studies are crucial as they contribute to the development of new chemotherapeutics with novel structures and mechanisms, potentially offering improved efficacy over existing treatments like sorafenib, a multi-targeted antitumor drug .

Molecular Docking Studies

In the realm of computational chemistry, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide serves as a key molecule in molecular docking studies. These studies help in understanding the interaction between the compound and various biological targets, which is essential for rational drug design. By predicting the preferred orientation of the compound when bound to a target, researchers can infer its potential efficacy and selectivity .

Pharmacological Research

Pharmacological research has benefited from the study of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide derivatives. These compounds have been evaluated in vitro for their antiproliferative activity, which is a measure of a compound’s ability to inhibit the growth of cancer cells. The most promising derivatives have shown potent cytotoxicity, with IC50 values in the low micromolar range, indicating their potential as effective antitumor agents .

Chemical Synthesis and Modification

The chemical synthesis and modification of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide are of significant interest in medicinal chemistry. The compound’s structure allows for various modifications, which can lead to the discovery of new analogs with enhanced antitumor activity. This process involves the hybridization of the picolinamide motif with different aryl groups, creating a diverse library of compounds for further evaluation .

Safety and Regulatory Studies

Safety and regulatory studies are an essential aspect of the development of any new chemical entity. N-Methyl-4-(4-(methylamino)phenoxy)picolinamide has been the subject of safety data sheets that provide information on handling, storage, and disposal, as well as its potential hazards. These documents are crucial for researchers and regulatory bodies to ensure the safe use of the compound in laboratory settings .

Biotechnology Applications

In biotechnology, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide may find applications in the development of new bioactive molecules. Its structure can be used as a scaffold for generating compounds that interact with biological systems in specific ways, such as enzyme inhibitors or receptor modulators. This versatility makes it a valuable tool in the biotechnological exploration of new therapeutic agents.

Safety and Hazards

Wirkmechanismus

Target of Action

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide and its derivatives have been synthesized and evaluated for their cytotoxic activity against various cell lines . The primary targets of this compound are cancer cells, specifically A549, H460, and HT29 cell lines .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . It binds to the ATP pocket of Aurora-B kinase , a protein that plays a crucial role in cell division and growth. By binding to this site, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide prevents the kinase from functioning properly, thereby inhibiting cell division and growth .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of aurora-b kinase, which plays a key role in the mitotic spindle assembly checkpoint . This checkpoint ensures that chromosomes are properly aligned before cell division proceeds. By inhibiting Aurora-B kinase, N-Methyl-4-(4-(methylamino)phenoxy)picolinamide disrupts this checkpoint, leading to errors in chromosome segregation and ultimately cell death .

Pharmacokinetics

The compound’s cytotoxic activity suggests that it is able to reach its target cells and exert its effects

Result of Action

The primary result of N-Methyl-4-(4-(methylamino)phenoxy)picolinamide’s action is the inhibition of cell proliferation . In vitro studies have shown that the compound has marked antiproliferative activity against A549, H460, and HT29 cell lines . This suggests that N-Methyl-4-(4-(methylamino)phenoxy)picolinamide could potentially be used as a therapeutic agent for treating various types of cancer.

Eigenschaften

IUPAC Name |

N-methyl-4-[4-(methylamino)phenoxy]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-15-10-3-5-11(6-4-10)19-12-7-8-17-13(9-12)14(18)16-2/h3-9,15H,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYCXLGTZGOZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)OC2=CC(=NC=C2)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716816 | |

| Record name | N-Methyl-4-[4-(methylamino)phenoxy]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-4-(4-(methylamino)phenoxy)picolinamide | |

CAS RN |

943314-89-4 | |

| Record name | N-Methyl-4-[4-(methylamino)phenoxy]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-[4-(tert-butyl)phenyl]-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B1455399.png)

amine hydrochloride](/img/structure/B1455402.png)

![1-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B1455406.png)

![3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine](/img/structure/B1455412.png)

![{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine](/img/structure/B1455413.png)